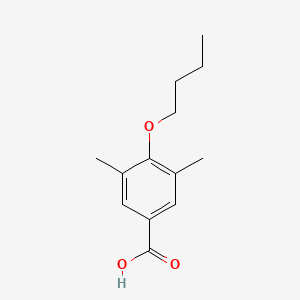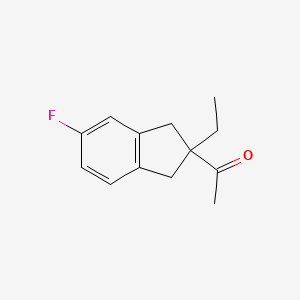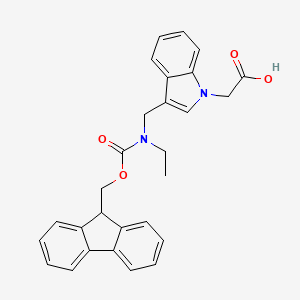
2-(2,4,6-Trichloro-3,5-difluorophenyl)-diethyl malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4,6-Trichloro-3,5-difluorophenyl)-diethyl malonate, hereafter referred to as 2,4,6-TCDF, is a chemical compound that is widely used in scientific research for its biochemical and physiological effects. It is a malonate ester that is composed of two components: 2,4,6-trichlorophenyl and diethyl malonate. 2,4,6-TCDF has been used in a variety of research studies due to its ability to modulate the activity of enzymes, receptors, and other biochemical pathways.
Aplicaciones Científicas De Investigación
2,4,6-TCDF has been used in a variety of scientific research studies due to its ability to modulate the activity of enzymes, receptors, and other biochemical pathways. It has been used to study the effects of various drugs and toxins on the body, as well as to investigate the biochemical mechanisms of action of these compounds. In addition, 2,4,6-TCDF has been used to study the effects of endocrine disruptors on the development of reproductive organs and to investigate the biochemical pathways involved in the development of cancer.
Mecanismo De Acción
2,4,6-TCDF is a compound that is known to bind to certain enzymes, receptors, and other biochemical pathways. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and toxins, as well as to modulate the activity of certain receptors. In addition, 2,4,6-TCDF has been shown to modulate the activity of certain biochemical pathways, including those involved in the development of cancer.
Biochemical and Physiological Effects
2,4,6-TCDF has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and toxins, as well as to modulate the activity of certain receptors. In addition, 2,4,6-TCDF has been shown to modulate the activity of certain biochemical pathways, including those involved in the development of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4,6-TCDF has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easily synthesized from readily available chemicals. In addition, it has a wide range of biochemical and physiological effects, making it a useful tool for studying the effects of drugs and toxins on the body. However, 2,4,6-TCDF also has some limitations for use in laboratory experiments. It is a relatively unstable compound and is prone to degradation over time. In addition, it is a relatively toxic compound and should be handled with caution.
Direcciones Futuras
2,4,6-TCDF has a wide range of potential applications in scientific research. It has been used to study the effects of various drugs and toxins on the body, as well as to investigate the biochemical mechanisms of action of these compounds. In addition, 2,4,6-TCDF has been used to study the effects of endocrine disruptors on the development of reproductive organs and to investigate the biochemical pathways involved in the development of cancer. Further research is needed to fully understand the biochemical and physiological effects of 2,4,6-TCDF and to develop more effective and safer compounds for use in laboratory experiments.
Métodos De Síntesis
2,4,6-TCDF is synthesized by a reaction between 2,4,6-trichlorophenyl and diethyl malonate. The reaction is catalyzed by an acid such as sulfuric acid and is generally conducted at a temperature of 25-30°C. The reaction yields a white crystalline solid that is >99% pure.
Propiedades
IUPAC Name |
diethyl 2-(2,4,6-trichloro-3,5-difluorophenyl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl3F2O4/c1-3-21-12(19)6(13(20)22-4-2)5-7(14)10(17)9(16)11(18)8(5)15/h6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHBQJNZZKYJKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C(=C(C(=C1Cl)F)Cl)F)Cl)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl3F2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4,6-Trichloro-3,5-difluorophenyl)-diethyl malonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














